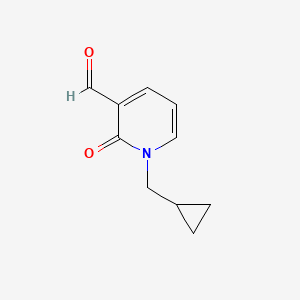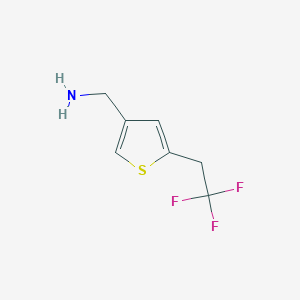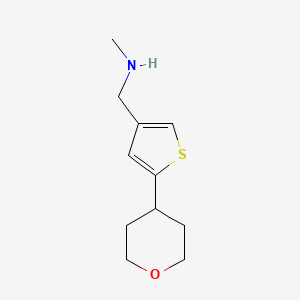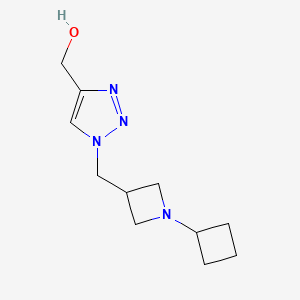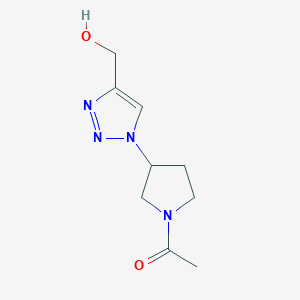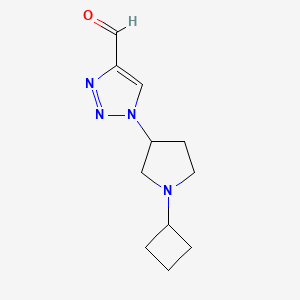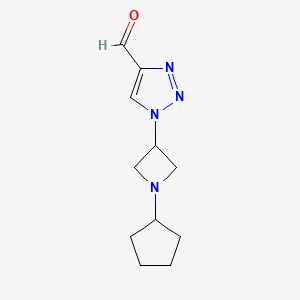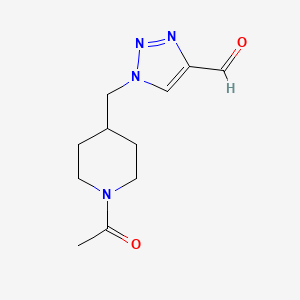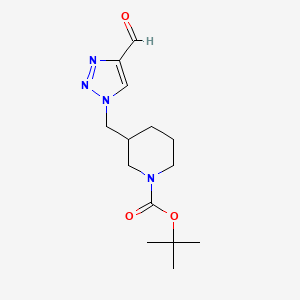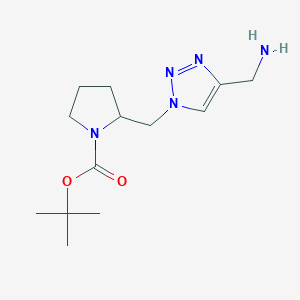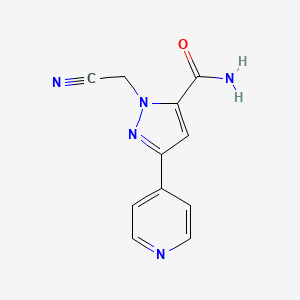
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, also known as CMPC, is a synthetic compound with a wide variety of applications in scientific research. CMPC is a derivative of pyrazole, a heterocyclic aromatic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. CMPC is a colorless, crystalline solid with a melting point of 86-88°C. It is soluble in water, ethanol, and dimethyl sulfoxide.
Scientific Research Applications
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has also been used as a fluorescent probe for the detection of metal ions, such as calcium, magnesium, and zinc. In addition, 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been used as a fluorescent probe for the detection of DNA damage.
Mechanism of Action
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide also acts as a fluorescent probe by binding to metal ions and emitting a fluorescent signal when exposed to light. The binding of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide to metal ions is thought to be due to the presence of the pyridine ring in the molecule, which is capable of forming strong coordination bonds with metal ions.
Biochemical and Physiological Effects
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body. 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide in laboratory experiments is its ability to act as a fluorescent probe for the detection of metal ions and DNA damage. This makes it a useful tool for research into metal ion and DNA damage-related processes. However, 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has a number of limitations as well. For example, it is not very stable in solution and can degrade over time. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
The potential applications of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide in scientific research are numerous and varied. Further research could be conducted to explore the use of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as an inhibitor of other enzymes, as well as its potential as an anti-tumor agent. In addition, research could be conducted to explore the use of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as a fluorescent probe for the detection of other metal ions and biomolecules. Finally, research could be conducted to explore the use of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as a drug delivery system for the targeted delivery of therapeutic agents.
properties
IUPAC Name |
2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQHIHDCDUDURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



